molecular formula C16H15N5O2S2 B2945012 N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 905780-70-3

N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2945012
CAS No.: 905780-70-3
M. Wt: 373.45
InChI Key: MJLOPAYBBLCMOM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetically designed small molecule recognized for its potential as a kinase inhibitor in biochemical research. This compound belongs to a class of 1,2,4-triazole derivatives that have demonstrated significant biological activity. The molecular structure incorporates key pharmacophores, including the 4-amino-1,2,4-triazole core and a thiophene moiety, which are often associated with potent enzyme inhibition. Scientific investigation into analogous compounds suggests its primary research value lies in the study of signal transduction pathways , particularly those mediated by protein kinases. Researchers utilize this compound to probe kinase function and its role in cellular processes such as proliferation and apoptosis. The mechanism of action is proposed to involve competitive binding at the ATP-binding site of specific kinase targets, thereby disrupting phosphorylation events and downstream signaling. Its application is crucial in target validation studies and in vitro pharmacological profiling to understand the complex kinase networks in disease models. As a research chemical, it serves as a valuable tool for medicinal chemists and pharmacologists exploring the structure-activity relationships of triazole-based scaffolds for the development of novel therapeutic agents.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S2/c1-10(22)11-4-2-5-12(8-11)18-14(23)9-25-16-20-19-15(21(16)17)13-6-3-7-24-13/h2-8H,9,17H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLOPAYBBLCMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole intermediate. This can be achieved through a cyclization reaction involving thiophene-2-carboxylic acid hydrazide and an appropriate amine under acidic conditions.

Next, the intermediate is reacted with 3-acetylphenyl isothiocyanate to form the desired compound. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The final product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the acetyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Structural Differences : Replaces the thiophen-2-yl group with a 3-pyridinyl group and substitutes the 3-acetylphenyl with a 4-ethylphenyl.
  • The pyridinyl group enhances hydrogen bonding with residues in the Orco binding pocket .
  • Bioactivity: EC₅₀ = 3.2 µM for Orco activation in Drosophila melanogaster .

OLC-12 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Structural Differences : Features a 4-pyridinyl group and 4-isopropylphenyl substituent.
  • Functional Impact : Demonstrates antagonistic activity against Orco (IC₅₀ = 8.7 µM), highlighting the role of pyridinyl positional isomerism in switching agonist/antagonist behavior .

N-(3-chlorophenyl)-2-[(4-ethyl-5-(4-pyridinyl)-1,2,4-triazol-3-yl)sulfanyl]acetamide

  • Structural Differences : Substitutes the acetylphenyl with a 3-chlorophenyl group and the thiophene with pyridine.
  • Bioactivity : Exhibits moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), suggesting chlorine enhances membrane permeability .

Analogues with Thiophene/Alternative Heterocycles

Compound L-1 (NNRTI Triazole Derivative)

  • Structure : N-(2-chloro-4-sulphamoylphenyl)-2-((4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide.
  • Functional Impact : Retains the thiophen-2-yl group but introduces a sulphamoylphenyl substituent. Demonstrates anti-HIV activity (IC₅₀ = 0.8 µM) by binding to the reverse transcriptase allosteric site .

KA-Series Derivatives

  • Structure : N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides.
  • Functional Impact : Replaces thiophene with pyridine but retains the sulfanyl-acetamide backbone. Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance antimicrobial activity (MIC = 8–32 µg/mL) .

Analogues with Anti-Exudative/Anti-Inflammatory Activity

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides

  • Structural Differences : Substitutes thiophene with furan.
  • Bioactivity : 15/21 derivatives showed anti-exudative activity in rat models, with 8 compounds outperforming diclofenac sodium (reference drug) .
  • Comparison : Thiophene’s higher lipophilicity may improve bioavailability compared to furan derivatives.

Analogues with Antiviral Activity

AM-Series Triazoles (AM31, AM33, AM34)

  • Structure: 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(substituted phenyl)acetamides.
  • Functional Impact : Hydroxyphenyl and nitro/methoxy/ethoxy substituents confer anti-HIV activity (Kᵢ = 12–45 nM) via reverse transcriptase inhibition .
  • Comparison : The target compound’s thiophene may offer superior metabolic stability over the hydroxyphenyl group.

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Key Substituents Bioactivity (Target) Potency Reference ID
Target Compound 3-Acetylphenyl, Thiophen-2-yl Under investigation (Antimicrobial) N/A
VUAA1 4-Ethylphenyl, 3-Pyridinyl Orco agonist (Insects) EC₅₀ = 3.2 µM
OLC-12 4-Isopropylphenyl, 4-Pyridinyl Orco antagonist (Insects) IC₅₀ = 8.7 µM
Compound L-1 Sulphamoylphenyl, Thiophen-2-yl HIV-1 RT inhibitor IC₅₀ = 0.8 µM
KA3 (KA-Series) 4-Nitrophenyl, Pyridin-4-yl Antibacterial MIC = 8 µg/mL
AM31 4-Nitrophenyl, 2-Hydroxyphenyl HIV-1 RT inhibitor Kᵢ = 12 nM

Table 2: Substituent Effects on Activity

Substituent Position Electron Nature Observed Impact on Activity Example Compound
Thiophen-2-yl Electron-rich (π-system) Enhanced lipophilicity, RT inhibition Target Compound
Pyridin-3-yl Electron-deficient Orco agonism VUAA1
4-Nitrophenyl Electron-withdrawing Improved antimicrobial activity KA3
2-Hydroxyphenyl Electron-donating Reverse transcriptase inhibition AM31

Research Findings and Trends

  • Thiophene vs. Pyridine : Thiophene-containing analogues (e.g., target compound, L-1) show promise in antiviral applications, while pyridine derivatives (VUAA1, OLC-12) target insect chemoreception .
  • Substituent Optimization : Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity, whereas bulky substituents (e.g., isopropyl) modulate ion channel interactions .
  • Synthetic Flexibility : The triazole-sulfanyl-acetamide scaffold allows modular substitution, enabling tailored bioactivity across therapeutic areas .

Biological Activity

N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O2S2, with a molecular weight of 373.45 g/mol. The compound features a triazole ring, which is known for its bioactive properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization to introduce the acetyl and sulfanyl groups. The synthetic route often employs methods such as Gewald reaction and amination techniques to achieve high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23121.6EGFR inhibition
Compound BA54929.3VEGF suppression
This compoundHeLaTBDTBD

Note: TBD = To Be Determined

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. The presence of the triazole ring enhances its interaction with target proteins, potentially leading to the inhibition of tyrosine kinases and other growth factor receptors.

Case Studies

  • Study on MDA-MB-231 Cells : A recent study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM.
  • In Vivo Studies : Preliminary in vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models. Further investigations are needed to elucidate the pharmacokinetics and long-term effects.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its derivatives?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, derivatives of 1,2,4-triazole acetamides are synthesized by reacting 4-amino-5-(heteroaryl)-1,2,4-triazole-3-thiols with α-haloacetamides under basic conditions (e.g., NaOH in ethanol) . Key steps include:

  • Cyclization : Formation of the triazole ring via condensation of thiosemicarbazides with carboxylic acids or esters.
  • Sulfanyl linkage : Substitution of the triazole-thiol group with an α-bromoacetamide intermediate.
    Purification methods like column chromatography or recrystallization are critical to isolate high-purity products.

Advanced: How can computational quantum chemistry guide the optimization of reaction conditions for synthesizing this compound?

Computational methods, such as density functional theory (DFT), predict transition states and reaction pathways to identify energetically favorable conditions. For instance:

  • Reaction path searches : Quantum chemical calculations map potential energy surfaces to determine optimal solvent systems (e.g., ethanol vs. DMF) and catalysts .
  • Hammett analysis : Correlates substituent effects (e.g., electron-withdrawing groups on the aryl ring) with reaction rates to guide substituent selection .
    These approaches reduce trial-and-error experimentation and improve yield scalability.

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the acetylphenyl, thiophene, and triazole moieties. For example, the thioether (-S-) linkage shows characteristic deshielding in 13^13C NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the triazole-thioacetamide core, ensuring correct regiochemistry .

Advanced: How are contradictions in structure-activity relationship (SAR) data resolved for anti-exudative activity in related compounds?

Conflicting SAR data (e.g., variable efficacy across substituents) are addressed through:

  • Meta-analysis : Aggregating data from multiple studies (e.g., comparing thiophene vs. furan derivatives) to identify trends. In one study, thiophene-substituted triazoles showed 20% higher anti-exudative activity than furan analogs at 10 mg/kg in rat models .
  • Molecular docking : Simulating ligand-receptor interactions (e.g., COX-2 inhibition) to rationalize divergent bioactivities. For example, bulkier substituents may hinder binding despite favorable electronic profiles .

Advanced: What strategies enhance the bioavailability of this compound without compromising bioactivity?

  • Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) to improve solubility. For example, acetylating the amino group on the triazole ring increases logP by 0.5 units .
  • Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles enhances plasma half-life. Preliminary studies show a 2-fold increase in AUC (area under the curve) for nanoformulated analogs .

Basic: What in vivo models are used to evaluate anti-exudative activity, and how is efficacy quantified?

  • Formalin-induced edema in rats : A standard model where paw volume is measured pre- and post-administration. The compound is administered at 10 mg/kg, and efficacy is compared to reference drugs (e.g., diclofenac at 8 mg/kg) .

  • Key metrics : Inhibition percentage (%) of exudate volume, calculated as:

    Inhibition (%)=(1VtreatedVcontrol)×100\text{Inhibition (\%)} = \left(1 - \frac{V_{\text{treated}}}{V_{\text{control}}}\right) \times 100

    Statistical significance is assessed via ANOVA with post-hoc Tukey tests .

Advanced: How does modifying the heterocyclic substituent (e.g., thiophene vs. furan) impact biological activity?

  • Electronic effects : Thiophene’s higher electron-richness enhances π-π stacking with target proteins (e.g., COX-2), increasing binding affinity. In one study, thiophene analogs showed IC50_{50} values of 1.2 μM vs. 2.8 μM for furan derivatives .
  • Steric factors : Bulkier substituents (e.g., phenyl vs. methyl) may reduce solubility but improve target selectivity. For instance, 3-thiophenyl derivatives exhibit 30% higher selectivity for COX-2 over COX-1 compared to furan analogs .

Advanced: What methodologies address low reproducibility in synthetic yields for triazole-thioacetamide derivatives?

  • Design of Experiments (DoE) : Multi-variable optimization (e.g., varying temperature, solvent polarity, and catalyst loading) identifies critical parameters. For example, a 15% yield increase is achieved by adjusting reaction temperature from 25°C to 40°C .
  • In-line analytics : Real-time monitoring (e.g., FTIR or Raman spectroscopy) detects intermediate formation, enabling rapid correction of deviations .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Degradation studies show <5% decomposition after 6 months at -20°C in dark conditions.
  • Photostability : Exposure to UV light (254 nm) for 24 hours causes 15% degradation, necessitating amber glass storage .
  • Hydrolytic stability : Stable in pH 7.4 buffer (t1/2_{1/2} > 1 month) but degrades rapidly in acidic conditions (pH 2.0, t1/2_{1/2} = 48 hours) .

Advanced: How are machine learning (ML) models applied to predict novel derivatives with enhanced activity?

  • Feature selection : ML algorithms (e.g., random forest) prioritize molecular descriptors (e.g., topological polar surface area, LogP) correlated with anti-exudative activity .
  • Generative models : Deep learning frameworks (e.g., GANs) propose novel substituents, such as replacing thiophene with selenophene, predicted to improve binding by 12% .

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